4-(Phenylthio)phenol
Overview
Description
4-(Phenylthio)phenol is a chemical compound that is part of a broader class of organic molecules where a phenylthio group is attached to a phenol moiety. This structural motif is found in various compounds that have diverse applications in pharmaceuticals, materials science, and organic synthesis. The phenylthio group can influence the physical, chemical, and biological properties of the molecules it is part of, making it a significant functional group in organic chemistry.
Synthesis Analysis
The synthesis of compounds related to 4-(Phenylthio)phenol involves various chemical reactions. For instance, 4-phenylthiobenzyl chloride, a related compound, was synthesized through the substitution of 4-fluorobenzaldehyde with thiophenol, followed by reduction and chlorination, achieving an overall yield of 88% based on thiophenol . Another related synthesis involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, which successfully produced 2-(phenylthio)phenols from simple phenols and aromatic halides using dimethyl sulfoxide as the oxidant .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-(phenylthio)phenol motif can be confirmed using various spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and 13C-NMR . For example, the crystal structure of a compound containing a 4-(trifluoromethylthio)phenoxy group was confirmed by single-crystal X-ray diffraction . These techniques are crucial for verifying the successful synthesis and understanding the structural details of the synthesized compounds.
Chemical Reactions Analysis
Chemical reactions involving 4-(phenylthio)phenol derivatives can lead to a variety of products. For example, [Pd]-catalyzed para-selective allylation of phenols has been used to access 4-[(E)-3-aryl/alkylprop-2-enyl]phenols, which are important scaffolds in natural products and biologically significant compounds . Additionally, oxidative polycondensation reactions have been employed to synthesize polymers from phenol-based monomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(phenylthio)phenol derivatives are influenced by their molecular structure. Thermal stability, solubility, and electrical conductivity are some of the properties that have been characterized for these compounds. For instance, the thermal stability and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, showing that the polymer has higher stability against thermal decomposition and behaves as a typical semiconductor . Solvatochromism, which is the change in color with the polarity of the solvent, is another interesting property observed in nitro-substituted 4-[(phenylmethylene)imino]phenolates . These properties are essential for the potential application of these compounds in various fields, including materials science and sensing technologies.
Scientific Research Applications
Synthesis Applications
Facile Synthesis of Phenol Derivatives : 4-(Phenylthio)phenol derivatives, such as 2-(phenylthio)phenols, have been synthesized through copper(I)-catalyzed tandem transformations, involving C-S coupling and C-H functionalization. This method utilizes dimethyl sulfoxide as an oxidant and demonstrates a promising approach for creating a variety of phenol derivatives (Xu, Wan, Mao, & Pan, 2010).
Diaryl Ether Synthesis : The compound has been used in bis(triarylmethylium)-mediated diaryl ether synthesis. This process successfully produces various aryl 4-dialkylaminophenyl ethers from phenols and N,N-dialkyl-4-phenylthioanilines, demonstrating its versatility in organic synthesis (Saitoh & Ichikawa, 2005).
Material Science and Chemistry
Electroactive Phenol Based Polymer Synthesis : In material science, 4-(Phenylthio)phenol is instrumental in synthesizing electroactive phenol-based polymers. These polymers are synthesized through oxidative polycondensation reactions and have potential applications in electronics due to their electrical conductivity and fluorescence properties (Kaya & Aydın, 2012).
Corrosion Inhibition in Metals : Certain derivatives of 4-(Phenylthio)phenol, like Schiff base ligands, have shown potential as corrosion inhibitors. They are effective in preventing metal corrosion in acidic environments, indicating their potential application in material protection and preservation (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).
Environmental and Biological Applications
- Phenol Metabolism in Bacteria : Research on the metabolism of phenol compounds in bacteria has shown that derivatives of 4-(Phenylthio)phenol can be involved in biochemical pathways, like the carboxylation of phenylphosphate, which is a step in the anaerobic metabolism of phenol (Lack & Fuchs, 1992).
Pharmaceutical Research
- Schiff Base Polymer with Antimicrobial Properties : A thermally stable polyazomethine with a phenol group, synthesized from 4-(Phenylthio)phenol derivatives, showed significant antimicrobial activity against various bacteria and fungi. This highlights its potential application in pharmaceutical formulations and antimicrobial coatings (Baran & Saçak, 2018).
Mechanism of Action
Target of Action
It is known that phenolic compounds, which 4-(phenylthio)phenol is a type of, often interact with proteins, enzymes, and cellular receptors, influencing various biochemical pathways .
Mode of Action
Phenolic compounds generally exert their effects through antioxidant activity, protein interactions, and modulation of enzyme activity .
Biochemical Pathways
They are involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic acids .
Pharmacokinetics
Phenolic compounds are generally known for their low oral bioavailability due to extensive metabolism by phase 1 and phase 2 enzymes in the enterocytes, liver, and gut microbiota .
Result of Action
Phenolic compounds are known for their antioxidant properties, ability to modulate enzyme activity, and potential to interact with various cellular targets .
Action Environment
The action of 4-(Phenylthio)phenol can be influenced by environmental factors such as temperature and solute-solvent interactions . For instance, the entropy change value of 4-(Phenylthio)phenol is influenced by solute-solvent interactions .
Safety and Hazards
Future Directions
The development of advanced technologies for phenol removal, including “4-(Phenylthio)phenol”, is a future direction in this field . Due to the high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries, the search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
properties
IUPAC Name |
4-phenylsulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCNCYFKLSMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461925 | |
Record name | 4-(phenylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylthio)phenol | |
CAS RN |
5633-55-6 | |
Record name | 4-(phenylthio)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.